molecular formula C9H9F4N B3079985 (r)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine CAS No. 1079656-93-1

(r)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine

Cat. No. B3079985
CAS RN: 1079656-93-1
M. Wt: 207.17
InChI Key: DPNRVWDJFMNADR-RXMQYKEDSA-N
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Description

Fluorinated compounds, such as “®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine”, are often used in the pharmaceutical industry due to their unique properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound .


Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized techniques and reagents. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide .


Molecular Structure Analysis

The molecular structure of “®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine” would likely consist of a two-ring system with a trifluoromethyl group and an amine group attached .


Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be quite complex due to the unique properties of fluorine. The trifluoromethyl group, for example, is known to be quite stable and resistant to many types of chemical reactions .


Physical And Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties. For example, they tend to have high thermal and chemical stability, and they are often lipophilic, which can enhance their ability to cross biological membranes .

Scientific Research Applications

Fluoroalkylation in Green Chemistry

Fluorine-containing functionalities are critical in the design of new pharmaceuticals, agrochemicals, and functional materials, offering unique effects on their physical, chemical, and biological properties. The development of aqueous fluoroalkylation reactions has been explored, promoting environment-friendly conditions and highlighting the importance of water as a solvent or reactant in such processes. These advancements build a prospect for green chemistry by facilitating mild, efficient incorporation of fluorinated or fluoroalkylated groups under eco-friendly conditions (Hai‐Xia Song et al., 2018).

Antitubercular Drug Design

In the realm of antitubercular drug design, the trifluoromethyl (-CF3) substituent, a common pharmacophore, has shown potential in improving the potency of anti-TB agents. This review suggests that incorporating –CF3 groups into heterocyclic as well as phenyl rings can enhance pharmacodynamic and pharmacokinetic properties, making the –CF3 group a distinctive substituent for developing promising antitubercular agents. The fluorination is seen as a strategy to improve drug-likeness and antitubercular activity (Sidharth Thomas).

Polymer Science and Toxicity Studies

The use of fluoropolymers, a category of high molecular weight polymers, exemplifies the unique properties conferred by fluorination, such as chemical, thermal, and biological stability. Fluoropolymers, including polytetrafluoroethylene (PTFE), are distinguished by their negligible leachables and practical insolubility in water, underscoring their non-bioavailability and lack of bioaccumulation. This review concludes that fluoropolymers satisfy criteria for being considered "polymers of low concern" (PLC), advocating for their distinct classification from other PFAS for regulatory purposes (Barbara J Henry et al., 2018).

Antimalarial Drug Discovery

The design of new drug candidates against malaria has benefited from the incorporation of trifluoromethyl groups into organic molecules, demonstrating their high potency against the disease. Fluorinated molecules, especially those with fluorine substituents, play a crucial role in developing new antimalarial drugs by enhancing activity profiles and extending the half-life of drugs. This review emphasizes the potential of selective fluorination in pharmaceutical applications, despite the challenges posed by hazardous reagents used in the fluorination process (Charu Upadhyay et al., 2020).

Mechanism of Action

The mechanism of action of a compound like “®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Like all chemicals, fluorinated compounds should be handled with care. They can pose hazards to health and the environment if not handled properly. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The use of fluorinated compounds in various industries, particularly in the pharmaceutical industry, is a topic of ongoing research. Future directions may include the development of new synthesis methods, the exploration of new applications, and the study of the environmental impact of these compounds .

properties

IUPAC Name

(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRVWDJFMNADR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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